REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[Br:13]Br>C(O)(=O)C>[Br:13][CH2:11][C:10]([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:12]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=O
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
|
CUSTOM
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Details
|
The resulting solution was stirred for 2 h at 60° C. in an oil bath
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Into a 500-mL 3-necked round-bottom flask, was placed
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Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of ice
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Type
|
FILTRATION
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Details
|
the solids were collected by filtration
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Type
|
CUSTOM
|
Details
|
The crude product was re-crystallized from ethyl acetate/petroleum ether in the ratio of 1:10
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Type
|
CUSTOM
|
Details
|
This resulted in 25 g (34%) of 2-bromo-1-(3-nitrophenyl)ethanone as a white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |